molecular formula C7H15NO3 B12567953 Methyl (1-propoxyethyl)carbamate CAS No. 185148-81-6

Methyl (1-propoxyethyl)carbamate

Cat. No.: B12567953
CAS No.: 185148-81-6
M. Wt: 161.20 g/mol
InChI Key: OCARNYDMVLJWIR-UHFFFAOYSA-N
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Description

Methyl (1-propoxyethyl)carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a 1-propoxyethyl substituent. The propoxyethyl group likely enhances lipophilicity, influencing bioavailability and interaction with biological targets .

Properties

CAS No.

185148-81-6

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl N-(1-propoxyethyl)carbamate

InChI

InChI=1S/C7H15NO3/c1-4-5-11-6(2)8-7(9)10-3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

OCARNYDMVLJWIR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-propoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 1-propoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures, producing the corresponding carbamates in good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-propoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (1-propoxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-propoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a stable carbamoyl-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve signal transmission. The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in various applications .

Comparison with Similar Compounds

Teratogenicity and Carcinogenicity

  • Ethyl carbamate and n-propyl carbamate are potent teratogens, causing fetal malformations in Syrian hamsters. Ethyl N-methylcarbamate is even more teratogenic than ethyl carbamate, whereas ethyl N,N-dimethylcarbamate lacks activity . This highlights the critical role of substituents: methylation at the carbamate nitrogen reduces teratogenicity, while hydroxylation (e.g., ethyl N-hydroxycarbamate) increases potency .
  • Methyl carbamates, including Methyl (3-hydroxyphenyl)-carbamate (), are less associated with genotoxicity but may still pose risks depending on metabolic pathways .

Enzyme Inhibition and Therapeutic Potential

  • Ethyl carbamates demonstrate acetylcholinesterase (AChE) inhibition, leading to neurotoxic effects similar to organophosphates . In contrast, benzyl methyl carbamates (e.g., compound 28 in ) show high selectivity for butyrylcholinesterase (BChE), with IC50 values comparable to galanthamine, a known Alzheimer’s drug .
  • In antibiotic research, ethyl carbamate derivatives (e.g., Kf18 analogues in ) exhibit resistance-modifying activity against MRSA, with 8-fold improvements in efficacy over methyl carbamates. This suggests that ethyl groups enhance interactions with bacterial targets .

Regulatory and Application Differences

  • Ethyl Carbamate: Regulated due to carcinogenicity; detected in fermented foods and beverages .
  • Fentanyl Methyl Carbamate : A Schedule I compound in the U.S., restricted to forensic and research applications .
  • This compound: While specific regulations are undocumented, its propoxyethyl group may place it in a distinct regulatory category compared to simpler carbamates.

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